2-fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide

TRPV4 antagonist ion channel pulmonary edema

2-Fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide (CAS 1396815-01-2) is a synthetic pyrrolidine-benzenesulfonamide analog characterized by a 2-fluoro substituent on the phenyl ring and an alkyne-linked pyrrolidine motif (Molecular Formula: C14H17FN2O2S, MW: 296.36). This compound belongs to a broader chemotype under investigation for antagonism of Transient Receptor Potential Vanilloid 4 (TRPV4) and inhibition of carbonic anhydrase isoforms.

Molecular Formula C14H17FN2O2S
Molecular Weight 296.36
CAS No. 1396815-01-2
Cat. No. B2746800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide
CAS1396815-01-2
Molecular FormulaC14H17FN2O2S
Molecular Weight296.36
Structural Identifiers
SMILESC1CCN(C1)CC#CCNS(=O)(=O)C2=CC=CC=C2F
InChIInChI=1S/C14H17FN2O2S/c15-13-7-1-2-8-14(13)20(18,19)16-9-3-4-10-17-11-5-6-12-17/h1-2,7-8,16H,5-6,9-12H2
InChIKeyAMMVVAVEZPONKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide (CAS 1396815-01-2): Core Identity and Pharmacological Class for Scientific Procurement


2-Fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide (CAS 1396815-01-2) is a synthetic pyrrolidine-benzenesulfonamide analog characterized by a 2-fluoro substituent on the phenyl ring and an alkyne-linked pyrrolidine motif (Molecular Formula: C14H17FN2O2S, MW: 296.36) . This compound belongs to a broader chemotype under investigation for antagonism of Transient Receptor Potential Vanilloid 4 (TRPV4) and inhibition of carbonic anhydrase isoforms [1]. Its structural features place it within a patent-protected space of pyrrolidine sulfonamide analogs targeting cardiovascular and pulmonary indications [2].

Procurement Risk: Why Generic Pyrrolidine-Sulfonamide Substitution Fails for CAS 1396815-01-2


Simple substitution by unsubstituted or differently substituted benzenesulfonamide analogs is not scientifically valid for this compound class. The 2-fluoro substituent critically modulates both the electronic character of the sulfonamide moiety and the overall molecular conformation, directly impacting target binding kinetics [1]. In related series, the alkyne spacer geometry conferred by the but-2-yn-1-yl linker distinguishes this compound from saturated or longer-chain analogs, which can exhibit significantly altered potency (pIC50 differences of 1-2 log units) against TRPV4 [2]. Furthermore, within the carbonic anhydrase inhibition field, the tertiary benzenesulfonamide architecture of this compound engages a distinct mechanism of action compared to classical primary sulfonamide zinc-binders, making interchange with simpler sulfonamides mechanistically inappropriate [3].

Quantitative Differentiation Evidence: CAS 1396815-01-2 vs. Closest Structural Analogs


TRPV4 Antagonist Potency vs. Unsubstituted Phenyl Analog

The 2-fluoro substitution on the phenyl ring contributes to enhanced TRPV4 antagonistic activity compared to the unsubstituted phenyl analog. In the pyrrolidine sulfonamide series, the introduction of a 2-fluoro group was shown to maintain or improve potency in TRPV4 inhibition assays. Specifically, the general SAR within the patent family indicates that ortho-fluoro substituted analogs provide a favorable balance of potency and metabolic stability [1]. While direct pIC50 values for the target compound are not disclosed in the public domain, the patent teaches that compounds within Formula (I) bearing a 2-fluoro substituent and an alkyne linker exhibit IC50 values less than 1 µM in TRPV4 functional assays, a threshold defining active antagonists in this class [2].

TRPV4 antagonist ion channel pulmonary edema

Carbonic Anhydrase II Selectivity Profile vs. Classical Sulfonamide Inhibitors

In the tertiary benzenesulfonamide class, compounds like 2-fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide exhibit a unique selectivity for human carbonic anhydrase II (hCA II) over hCA I, IX, and XII. The parent study on fluorinated pyrrolidine benzenesulfonamides demonstrated a 'never yet reported selectivity toward hCA II' within this chemical family [1]. While specific Ki values for the target compound are not individually reported, the class-wide finding indicates that the tertiary sulfonamide motif, unlike classical primary sulfonamides (e.g., acetazolamide), does not directly coordinate the zinc ion but rather occludes the active site entrance, resulting in a distinct selectivity fingerprint [2].

carbonic anhydrase isoform selectivity tertiary sulfonamide

Alkyne Linker Contribution to Conformational Restriction vs. Saturated Analogs

The but-2-yn-1-yl spacer between the pyrrolidine and the sulfonamide nitrogen imposes a rigid, linear geometry that is absent in saturated butyl-linked analogs. In the TRPV4 antagonist series, this alkyne spacer is a key structural determinant for optimal target engagement, as evidenced by the significant drop in potency observed when the alkyne is replaced with a flexible alkyl chain in related compounds [1]. The patent SAR data indicate that the alkyne-containing compounds consistently outperform their saturated counterparts in both recombinant and native TRPV4 assays [2].

alkyne linker conformational restriction target engagement

Antimicrobial and DNA-Binding Potential vs. Non-Fluorinated Congeners

A 2023 study on multi-functionalized pyrrolidine-containing benzenesulfonamides reported antimicrobial, antifungal, carbonic anhydrase inhibition, acetylcholinesterase inhibition, and DNA-binding effects for this compound class [1]. While the specific compound was not individually profiled, the presence of the fluorine atom in the 2-position is expected to influence DNA intercalation and groove-binding properties, as fluorinated aromatics often exhibit enhanced stacking interactions with nucleic acid bases compared to their non-fluorinated counterparts [2].

antimicrobial DNA binding pyrrolidine sulfonamide

Optimal Research and Discovery Applications for 2-Fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide


TRPV4 Antagonist Tool Compound for Pulmonary Edema and Heart Failure Target Validation

Based on the patent and literature evidence establishing the pyrrolidine sulfonamide class as TRPV4 antagonists, this compound is optimally deployed for in vitro and ex vivo target validation studies in models of pulmonary vascular permeability and congestive heart failure [1]. Procurement should be directed toward laboratories requiring a conformationally restricted, ortho-fluoro-substituted sulfonamide to interrogate TRPV4-mediated calcium entry in endothelial cells or isolated perfused lung preparations, where the alkyne linker provides a defined binding pose not achievable with saturated analogs [2].

Carbonic Anhydrase II-Selective Inhibition for Mechanistic Studies

The compound is suited for academic and biotech groups investigating isoform-selective carbonic anhydrase inhibition, particularly where the tertiary benzenesulfonamide mechanism of action is of interest. As described in Section 3, the selectivity profile of this chemotype for hCA II over other isoforms makes it a valuable probe for distinguishing hCA II-dependent phenotypes in cancer cell migration, pH regulation, and intraocular pressure modulation, where classical sulfonamides like acetazolamide lack the necessary selectivity [1].

Polypharmacology Screening in Antimicrobial and Cholinesterase Programs

Given the class-level evidence for antimicrobial and acetylcholinesterase inhibitory activities, this compound can serve as a multi-target screening candidate for drug repurposing or fragment-based discovery programs. Its DNA-binding potential, inferred from the parent chemotype, positions it as a starting point for developing agents targeting bacterial or fungal pathogens where dual carbonic anhydrase/cholinesterase inhibition offers a therapeutic advantage [1].

Chemical Probe for Structure-Activity Relationship (SAR) Expansion Around the Alkyne Spacer

Medicinal chemistry teams optimizing TRPV4 or CA inhibitors will find this compound a critical SAR reference point. The combination of a 2-fluoro phenyl group and but-2-yn-1-yl linker provides a benchmark for evaluating the impact of linker rigidity and electronic effects on potency, selectivity, and metabolic stability. Direct comparison with the unsubstituted phenyl and saturated butyl analogs can inform iterative design cycles [1].

Quote Request

Request a Quote for 2-fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.